N-(4-fluorobenzyl)-4-(pyridin-4-yloxy)piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluorobenzyl)-4-(pyridin-4-yloxy)piperidine-1-carboxamide, also known as Compound A, is a novel small molecule that has gained attention in scientific research due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
GyrB Inhibitors in Tuberculosis Treatment
N-(4-fluorobenzyl)-4-(pyridin-4-yloxy)piperidine-1-carboxamide derivatives have been explored for their potential as GyrB inhibitors, which are essential in the treatment of tuberculosis. A study by (Jeankumar et al., 2013) found that such compounds showed promising activity against Mycobacterium tuberculosis with significant inhibition of the DNA gyrase enzyme, a critical target for antituberculosis drugs.
Dopamine Receptor Ligands
Compounds similar to this compound have been synthesized and evaluated for their potential as dopamine receptor ligands. A study by (Yang Fang-wei, 2013) demonstrated the affinity of such compounds for D2, D3, and D4 dopamine receptors, indicating their potential in neurological and psychiatric disorders.
Inotropic Evaluation for Heart Function
Derivatives of this compound have been synthesized and evaluated for their inotropic (heart muscle contraction) effects. (Liu et al., 2009) found that some of these derivatives showed significant positive inotropic activity, suggesting potential use in treating heart-related conditions.
Kinase Inhibitors for Cancer Therapy
This compound derivatives have been identified as potent inhibitors of the Met kinase family, relevant in cancer therapy. A study by (Schroeder et al., 2009) highlighted the efficacy of these compounds in inhibiting tumor growth, making them promising candidates for cancer treatment.
HIV Integrase Inhibitors
Research has explored the use of this compound derivatives as HIV integrase inhibitors. (Monteagudo et al., 2007) found that these compounds effectively inhibited HIV-integrase-catalyzed strand transfer, essential in the replication of HIV-1, indicating their potential in AIDS treatment.
Propiedades
IUPAC Name |
N-[(4-fluorophenyl)methyl]-4-pyridin-4-yloxypiperidine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O2/c19-15-3-1-14(2-4-15)13-21-18(23)22-11-7-17(8-12-22)24-16-5-9-20-10-6-16/h1-6,9-10,17H,7-8,11-13H2,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPDKSUVUTCOABM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=NC=C2)C(=O)NCC3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.